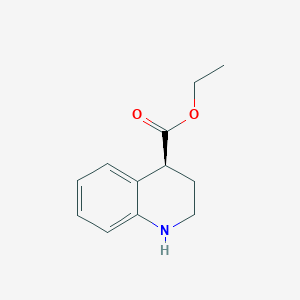
Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate is an organic compound known for its distinctive chemical structure and diverse reactivity. This compound, featuring a tetrahydroquinoline core, is an important building block in the synthesis of various biologically active molecules. Its stereochemistry (S-enantiomer) adds to its significance in medicinal chemistry, as the spatial arrangement can significantly influence its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate typically begins with readily available starting materials like substituted anilines and ethyl acetoacetate. A common synthetic route involves the following steps:
Cyclization: : The substituted aniline reacts with ethyl acetoacetate under acidic conditions, leading to the formation of the quinoline core.
Reduction: : The quinoline core undergoes catalytic hydrogenation, yielding the tetrahydroquinoline intermediate.
Esterification: : The final step involves esterifying the carboxylic acid with ethanol, producing the ethyl ester.
Industrial Production Methods
On an industrial scale, similar synthetic routes are employed but optimized for higher yields and cost efficiency. Catalysts and reaction conditions are fine-tuned to ensure consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate is involved in various chemical reactions, including:
Oxidation: : This compound can undergo oxidation to form quinolone derivatives.
Reduction: : Catalytic hydrogenation can further reduce the compound to more saturated analogs.
Substitution: : The nitrogen atom in the tetrahydroquinoline ring allows for substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Typical reagents used include:
Oxidizing agents: : such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: : like palladium on carbon (Pd/C) for hydrogenation.
Substitution reagents: : including halogenating agents and organometallic reagents.
Major Products Formed
Oxidation: : leads to quinolone derivatives.
Reduction: : yields saturated tetrahydroquinoline analogs.
Substitution: : results in various functionalized tetrahydroquinoline derivatives.
Scientific Research Applications
Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate has a broad range of scientific research applications:
Chemistry: : Used as a key intermediate in the synthesis of complex organic molecules.
Biology: : Acts as a structural motif in the design of enzyme inhibitors and other bioactive compounds.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate in biological systems often involves:
Molecular Targets: : Interacting with specific enzymes or receptors, influencing biochemical pathways.
Pathways Involved: : Modulating key signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Compared to similar compounds, Ethyl (S)-1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to its stereochemistry and specific reactivity. Similar compounds include:
Quinolines: : Like 2-phenylquinoline.
Isoquinolines: : Such as 1-benzylisoquinoline.
Other tetrahydroquinoline derivatives: : Such as (R)-1,2,3,4-tetrahydroquinoline-4-carboxylate.
These compounds share the quinoline or isoquinoline core but differ in their substituents and stereochemistry, which results in varied biological activities and chemical reactivities.
Hope this helps! Any particular section you want to explore in more detail?
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl (4S)-1,2,3,4-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-8-13-11-6-4-3-5-9(10)11/h3-6,10,13H,2,7-8H2,1H3/t10-/m0/s1 |
InChI Key |
KAPGAOSLPHJFCS-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCNC2=CC=CC=C12 |
Canonical SMILES |
CCOC(=O)C1CCNC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



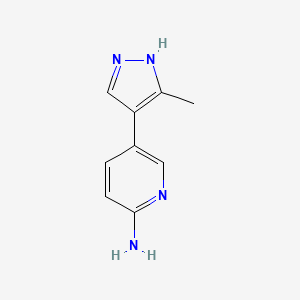


![Propan-2-yl 3-[2-(4-bromophenyl)oxiran-2-yl]propanoate](/img/structure/B15358872.png)
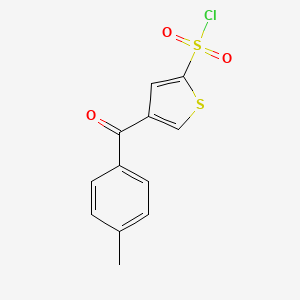
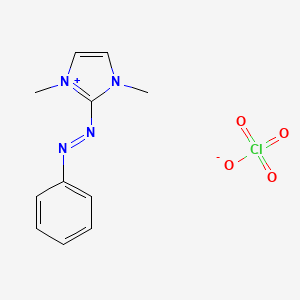
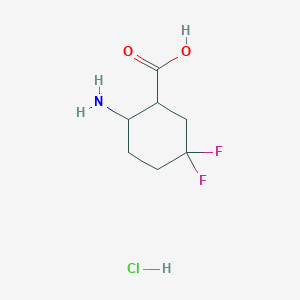
![t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B15358902.png)
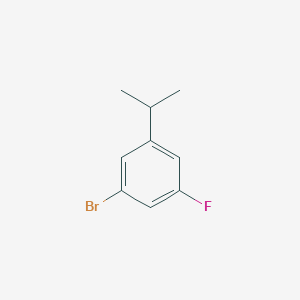

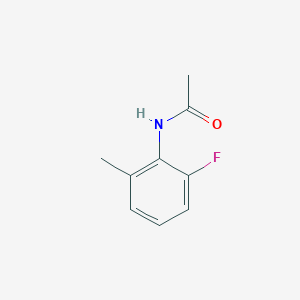

![3,6-Dimethyl-2-[(methylsulfanyl)methyl]phenol](/img/structure/B15358932.png)
